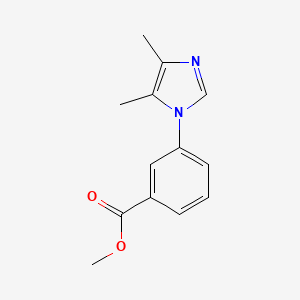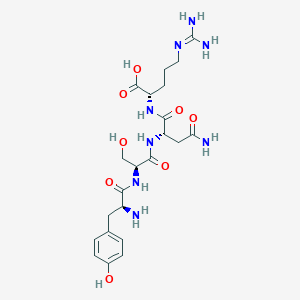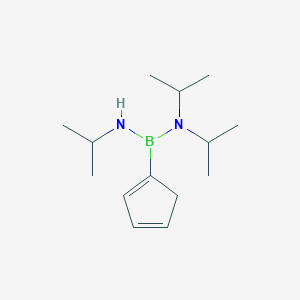
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N'-tri(propan-2-yl)boranediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine is a complex organic compound that features a cyclopentadienyl ring bonded to a boron atom, which is further connected to three isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine typically involves the reaction of cyclopenta-1,3-diene with a boron-containing reagent under controlled conditions. One common method is the hydroboration of cyclopenta-1,3-diene followed by the introduction of isopropyl groups through alkylation reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes using specialized reactors that ensure precise control over temperature and pressure. The use of catalysts to enhance the reaction efficiency and yield is also common. The final product is typically purified through distillation or recrystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a lower oxidation state, potentially forming borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of boron-containing polymers and materials with unique electronic properties.
Biology: The compound’s
Propriétés
Numéro CAS |
879084-01-2 |
|---|---|
Formule moléculaire |
C14H27BN2 |
Poids moléculaire |
234.19 g/mol |
Nom IUPAC |
N-[cyclopenta-1,3-dien-1-yl-[di(propan-2-yl)amino]boranyl]propan-2-amine |
InChI |
InChI=1S/C14H27BN2/c1-11(2)16-15(14-9-7-8-10-14)17(12(3)4)13(5)6/h7-9,11-13,16H,10H2,1-6H3 |
Clé InChI |
KRHRVEHTCCQVDM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC1)(NC(C)C)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12608531.png)
![(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12608532.png)
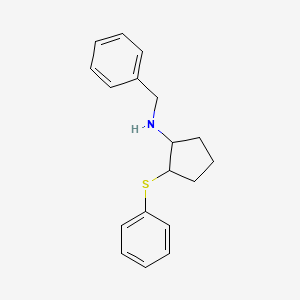

![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
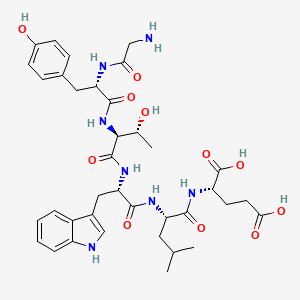
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)

